

An In-depth Technical Guide to 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-(Trifluoromethyl)acetophenone

Cat. No.: B103096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

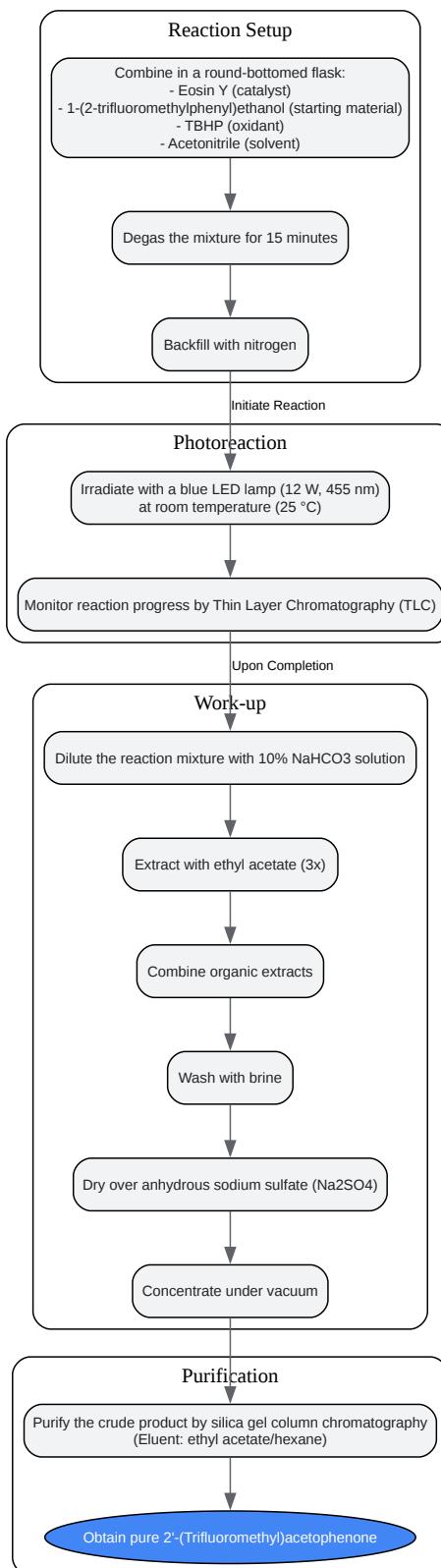
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2'-(Trifluoromethyl)acetophenone**, a key building block in medicinal chemistry and material science.

Core Molecular Information

2'-(Trifluoromethyl)acetophenone, also known by its IUPAC name 1-[2-(trifluoromethyl)phenyl]ethanone, is an aromatic ketone. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Molecular Structure and Properties

The fundamental characteristics of **2'-(Trifluoromethyl)acetophenone** are summarized in the table below, providing a quick reference for researchers.


Property	Value
Molecular Formula	C ₉ H ₇ F ₃ O ^[1]
Molecular Weight	188.15 g/mol ^{[2][3]}
CAS Number	17408-14-9 ^[1]
Appearance	Clear colorless to very slightly yellow liquid ^[3]
Melting Point	15-17 °C ^[3]
Boiling Point	163 °C ^[3]
Density	1.255 g/mL at 25 °C ^[3]
Refractive Index	n _{20/D} 1.4584 ^[3]
Synonyms	o-Trifluoromethylacetophenone, 2- Trifluoromethylacetophenone, Ethanone, 1-[2- (trifluoromethyl)phenyl]-

Synthesis Protocol: Oxidation of 1-(2-trifluoromethylphenyl)ethanol

A common and effective method for the synthesis of **2'-(Trifluoromethyl)acetophenone** involves the oxidation of 1-(2-trifluoromethylphenyl)ethanol. The following protocol details the experimental procedure for this conversion.^[3]

Experimental Workflow

The synthesis process follows a logical sequence of steps from reaction setup to purification of the final product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2'-(Trifluoromethyl)acetophenone**.

Detailed Methodology

- Reaction Setup: In a pre-dried round-bottomed flask, combine eosin Y (5 mmol), 1-(2-trifluoromethylphenyl)ethanol (1 mmol), and 3 equivalents of tert-Butyl hydroperoxide (TBHP, 5.5 M solution in decane). Dry acetonitrile (ACN) is used as the solvent.[3]
- Degassing: The resulting mixture is degassed for 15 minutes to remove dissolved oxygen, which can interfere with the reaction.[3]
- Inert Atmosphere: The flask is then backfilled with nitrogen to maintain an inert atmosphere throughout the reaction.[3]
- Photocatalysis: The mixture is irradiated at room temperature (25 °C) using a 12 W blue LED lamp with a wavelength of 455 nm.[3]
- Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[3]
- Quenching and Extraction: Upon completion, the reaction is quenched by diluting the mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃). The product is then extracted three times with ethyl acetate.[3]
- Washing and Drying: The combined organic extracts are washed with brine to remove any remaining aqueous impurities and then dried over anhydrous sodium sulfate (Na₂SO₄).[3]
- Concentration: The solvent is removed under reduced pressure to yield the crude product.[3]
- Purification: The final product, **2'-(Trifluoromethyl)acetophenone**, is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[3]

Applications in Research and Development

2'-(Trifluoromethyl)acetophenone serves as a crucial intermediate in the synthesis of various molecules with potential biological activity. For instance, it has been utilized in investigations involving the *in situ* generation of the trifluoromethyl copper (CuCF₃) reagent. This reagent is employed for the direct trifluoromethylation of aromatic substrates, a key transformation in the development of novel pharmaceuticals and agrochemicals.[3] The unique electronic properties

conferred by the trifluoromethyl group make this compound a subject of ongoing interest in the design of new bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2'-(Trifluoromethyl)acetophenone CAS#: 17408-14-9 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2'-(Trifluoromethyl)acetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103096#2-trifluoromethyl-acetophenone-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com